L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-valine
Description
L-Threonyl-N⁵-(diaminomethylidene)-L-ornithyl-L-methionyl-L-valine is a synthetic tetrapeptide characterized by a post-translational modification at the ornithine residue. This compound’s structure integrates four amino acids: threonine, modified ornithine, methionine, and valine, linked via peptide bonds.
Properties
CAS No. |
798540-78-0 |
|---|---|
Molecular Formula |
C20H39N7O6S |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H39N7O6S/c1-10(2)15(19(32)33)27-17(30)13(7-9-34-4)25-16(29)12(6-5-8-24-20(22)23)26-18(31)14(21)11(3)28/h10-15,28H,5-9,21H2,1-4H3,(H,25,29)(H,26,31)(H,27,30)(H,32,33)(H4,22,23,24)/t11-,12+,13+,14+,15+/m1/s1 |
InChI Key |
GJQJDMGRUPTYRN-QTVXIADOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC or EDC) to form an active ester.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-valine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-valine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-valine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The diaminomethylidene group can form hydrogen bonds or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares L-Threonyl-N⁵-(diaminomethylidene)-L-ornithyl-L-methionyl-L-valine with structurally or functionally related compounds, focusing on molecular features, synthesis, and biological activity.
Structural and Functional Analogues
2.1.1 Peptide-Based Analogues
- L-Methionyl-L-prolyl-D-phenylalanyl-N⁵-(diaminomethylidene)-L-ornithyl-...-L-valinamide ( Compound): A nonapeptide with the same N⁵-(diaminomethylidene)-ornithine modification but extended sequence (9 residues vs. 4). Higher molecular weight (1,206.52 g/mol vs. ~509.63 g/mol*) and complexity, suggesting divergent applications (e.g., receptor targeting vs. ion transport). Both share low oral bioavailability due to peptide nature but enhanced stability from the diaminomethylidene group .
2.1.2 Small-Molecule Analogues
- EIPA and MPA (Amiloride derivatives): Pyrazine-carboxamide scaffolds with N-(diaminomethylidene) groups. Inhibit Na⁺/H⁺ exchangers (NHEs), with selectivity NHE1 > NHE2 > NHE3 . Unlike the tetrapeptide, these exhibit oral bioavailability and are used in research on hypertension and cancer.
Molecular Data Comparison
*Target compound’s formula estimated from amino acid residues and modification.
Pharmacokinetic and Pharmacodynamic Differences
Biological Activity
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-valine is a complex peptide that incorporates several amino acids and features a unique N~5~-(diaminomethylidene) group. The structural composition of this compound suggests significant potential for diverse biological activities, which are critical for various biochemical processes and therapeutic applications. This article explores the biological activity of this compound, synthesizing information from various research studies and sources.
Structural Characteristics
The compound consists of the following amino acids:
- L-Threonine
- L-Ornithine (modified with a diaminomethylidene group)
- L-Methionine
- L-Valine
The presence of the diaminomethylidene moiety enhances the compound's potential for engaging in specific biological interactions, such as hydrogen bonding and electrostatic interactions with target molecules. These interactions may modulate the activity of enzymes and receptors, influencing various signaling pathways within cells.
1. Cellular Interactions
Research indicates that this compound interacts with multiple molecular targets within biological systems. These interactions can significantly influence cellular responses, including:
- Modulation of metabolic pathways.
- Influence on growth factor signaling.
- Potential roles in immune response enhancement.
2. Therapeutic Applications
Studies have suggested that peptides similar to this compound may have therapeutic implications, including:
- Growth Hormone Release : Compounds in this class have been linked to stimulating the release of growth hormones, which can be beneficial in growth disorders.
- Antimicrobial Properties : Some studies indicate potential antimicrobial effects, making these compounds candidates for developing new antibiotics.
Case Study 1: Interaction with Receptors
A study investigated the binding affinity of this compound with specific receptors involved in metabolic processes. The results demonstrated that the compound exhibited a significant binding affinity, suggesting its potential role as a modulator of receptor activity.
Case Study 2: Immune Modulation
Another research effort focused on the immune-modulating properties of this peptide. In vitro experiments showed that treatment with this compound enhanced macrophage phagocytosis against drug-resistant pathogens, indicating its potential use in immunotherapy.
Synthesis Methods
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for:
- Sequential addition of protected amino acids.
- Use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) to facilitate peptide bond formation.
This approach ensures high purity and consistency in the final product, which is crucial for biological applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| L-Alanylleucyl-N~5~-(diaminomethylidene)-L-ornithine | Contains L-alanine and leucine | Variations in amino acid composition may affect biological activity |
| L-Threonyl-L-lysyl-D-prolyl-N~5~-(diaminomethylidene)-L-ornithine | Incorporates D-proline | Potential differences in stereochemistry influence interaction profiles |
| Glycyl-L-seryl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine | Features multiple aromatic amino acids | May exhibit unique pharmacological properties due to aromatic interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
